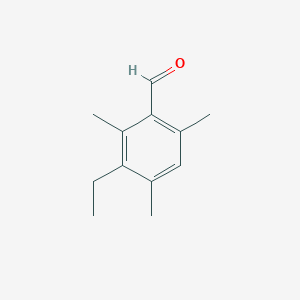
Bis(2,2-dimethylpropyl) benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-dimethylpropyl) benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl moiety and two 2,2-dimethylpropyl groups. This compound belongs to the class of phosphonates, which are widely used in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions are generally mild, often conducted at room temperature, and the process can be adapted for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2-dimethylpropyl) benzylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The phosphonate ester bonds can be hydrolyzed to yield phosphonic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted benzyl compounds.
Applications De Recherche Scientifique
Bis(2,2-dimethylpropyl) benzylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Medicine: Phosphonate derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2,2-dimethylpropyl) benzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates such as:
- Dimethyl methylphosphonate
- Glyphosate
- Ethephon
Uniqueness
Bis(2,2-dimethylpropyl) benzylphosphonate is unique due to its specific structural features, including the bulky 2,2-dimethylpropyl groups and the benzyl moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
88065-75-2 |
|---|---|
Formule moléculaire |
C17H29O3P |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropoxy)phosphorylmethylbenzene |
InChI |
InChI=1S/C17H29O3P/c1-16(2,3)13-19-21(18,20-14-17(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 |
Clé InChI |
MGAZXTFZDUKRSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(=O)(CC1=CC=CC=C1)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
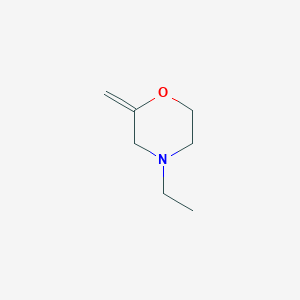

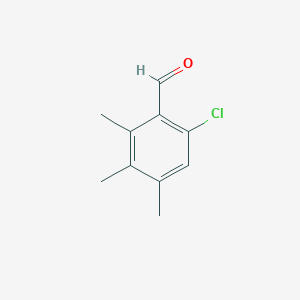
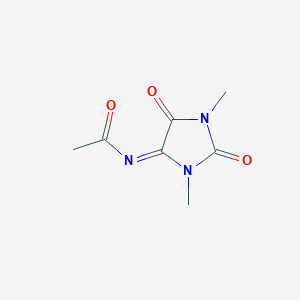
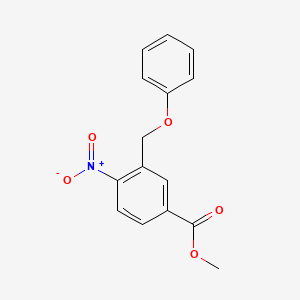
![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)

![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
